![molecular formula C23H21FN4O2 B2485509 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 1261016-13-0](/img/structure/B2485509.png)
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide is a compound of interest in both the pharmaceutical and chemical industries
Mechanism of Action
Fluorophenyl Compounds
The presence of a fluorophenyl group in the compound could potentially enhance its ability to penetrate biological membranes due to the lipophilic nature of fluorine. Fluorine substitution is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .
Oxadiazole Derivatives
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Indole Derivatives
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often begins with the preparation of the oxadiazole and pyrrole intermediates. One approach involves the cyclization of appropriate hydrazides to form the oxadiazole ring. The subsequent steps typically involve the functionalization of the pyrrole ring and the strategic coupling of both intermediates under carefully controlled conditions.
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions such as temperature, pressure, and choice of solvents is crucial to ensure high yield and purity. Catalysts and automation techniques may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can participate in several types of reactions:
Oxidation: It can undergo oxidation reactions under specific conditions, potentially leading to the formation of oxides.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, where different groups can be introduced.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophilic or nucleophilic species for substitution reactions.
Major Products Formed
The products formed will depend on the type of reaction and the conditions used. For example, oxidation might yield sulfoxides, while substitution reactions might introduce alkyl or aryl groups into the structure.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it could be investigated for its potential bioactivity, such as binding affinity to certain receptors or enzymes.
Medicine
The pharmaceutical potential lies in its structure, which could be a lead compound for designing drugs targeting specific diseases.
Industry
In industry, this compound might find applications in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Other compounds with similar structures include those with oxadiazole and pyrrole rings, such as 2-(4-aminophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. the specific substitutions on the phenyl rings and the presence of the acetamide group in our compound provide unique properties.
Highlighting Uniqueness
What sets this compound apart is its distinct combination of the oxadiazole and pyrrole rings, coupled with the specific fluorophenyl and methylphenyl substitutions
And there we have it—a comprehensive overview of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide. Curious to dive deeper into any particular aspect?
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-15-5-7-17(8-6-15)16(2)25-21(29)14-28-13-3-4-20(28)23-26-22(27-30-23)18-9-11-19(24)12-10-18/h3-13,16H,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDHONJGMLGUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2485428.png)
![6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2485429.png)
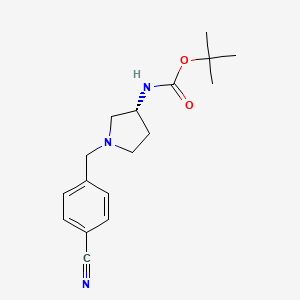

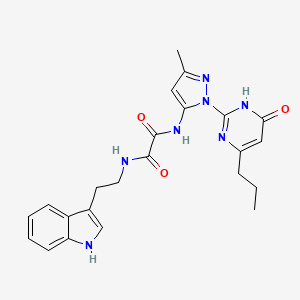

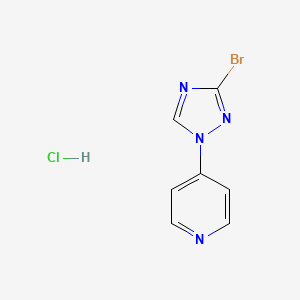
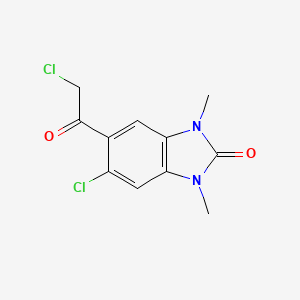
![Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2485441.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2485443.png)
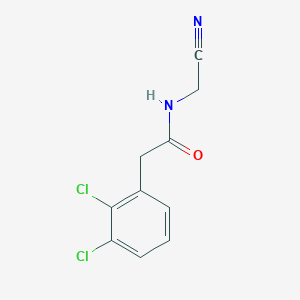

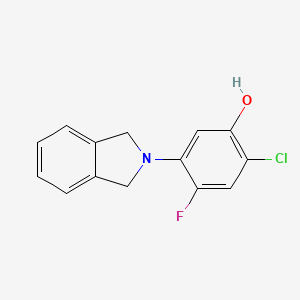
![butyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate](/img/structure/B2485449.png)
